

# Application Notes and Protocols: N-Boc-N-methyl-aminoethanol in Pharmaceutical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc-N-methyl-aminoethanol*

Cat. No.: *B154590*

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## Introduction

**N-Boc-N-methyl-aminoethanol**, also known as tert-butyl (2-hydroxyethyl)(methyl)carbamate, is a versatile bifunctional building block extensively utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and allows for selective reactions at the hydroxyl group.[1] The Boc group can be readily removed under mild acidic conditions, enabling subsequent functionalization of the amine. This differential reactivity makes **N-Boc-N-methyl-aminoethanol** a valuable intermediate for introducing the N-methyl-aminoethanol moiety into drug candidates, particularly those targeting the central nervous system (CNS) and for the development of anticancer agents.[1][3]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Boc-N-methyl-aminoethanol** is presented in the table below for easy reference.

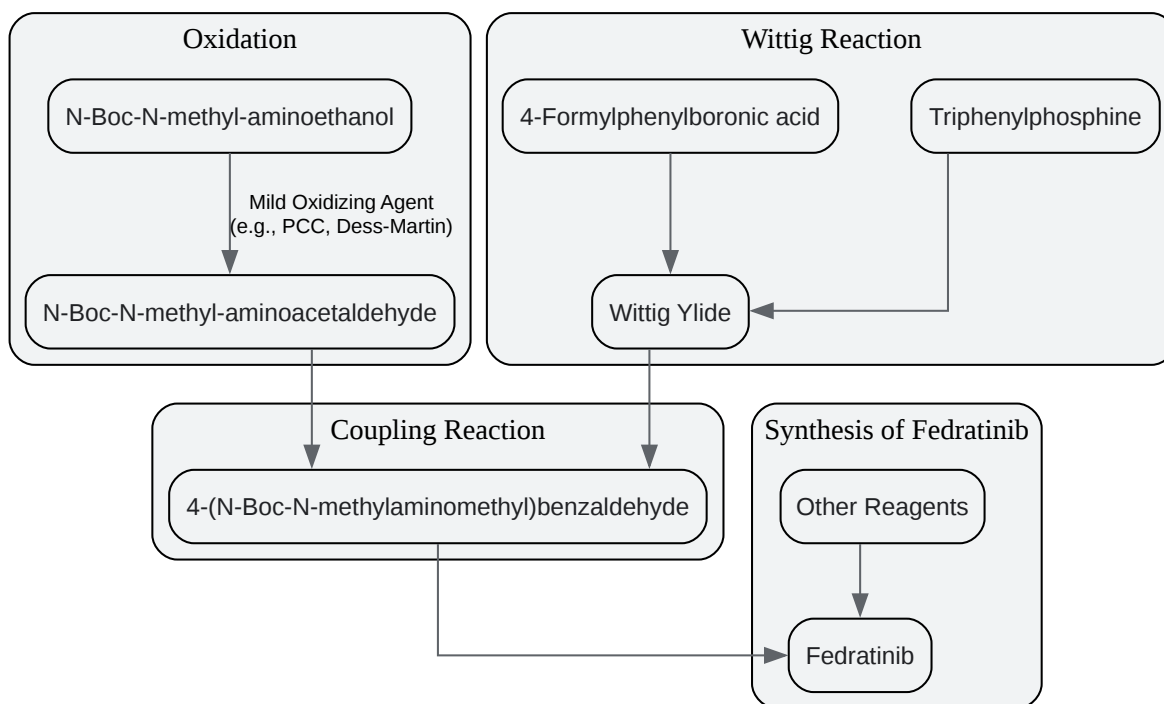
Property	Value
CAS Number	57561-39-4
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	175.23 g/mol
Appearance	Colorless to light yellow oil or solid/semi-solid
Purity	≥95%
Solubility	Soluble in dichloromethane, slightly soluble in water
Storage	Store at 0-8 °C, or in freezer under -20°C for long-term storage

## Application in the Synthesis of Fedratinib - A JAK2 Inhibitor

A significant application of **N-Boc-N-methyl-aminoethanol** is in the synthesis of intermediates for potent anticancer drugs. One such example is its role in the synthesis of a key precursor to Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis. The core structure of Fedratinib contains a methylamino group that can be traced back to an intermediate like 4-(N-Boc-N-methylaminomethyl)benzaldehyde.

## Proposed Synthetic Workflow for a Key Fedratinib Intermediate

The following workflow outlines a plausible synthetic route to obtain 4-(N-Boc-N-methylaminomethyl)benzaldehyde, a crucial intermediate for Fedratinib, starting from **N-Boc-N-methyl-aminoethanol**. This involves an oxidation step to convert the primary alcohol to an aldehyde.



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Caption: Proposed synthetic workflow for Fedratinib intermediate.

## Experimental Protocol: Oxidation of N-Boc-N-methyl-aminoethanol

This protocol describes a general procedure for the oxidation of **N-Boc-N-methyl-aminoethanol** to the corresponding aldehyde, a key step in synthesizing pharmaceutical intermediates.

Materials:

- **N-Boc-N-methyl-aminoethanol**
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

- Dichloromethane (DCM), anhydrous
- Silica gel
- Celatom® or diatomaceous earth
- Ethyl acetate
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

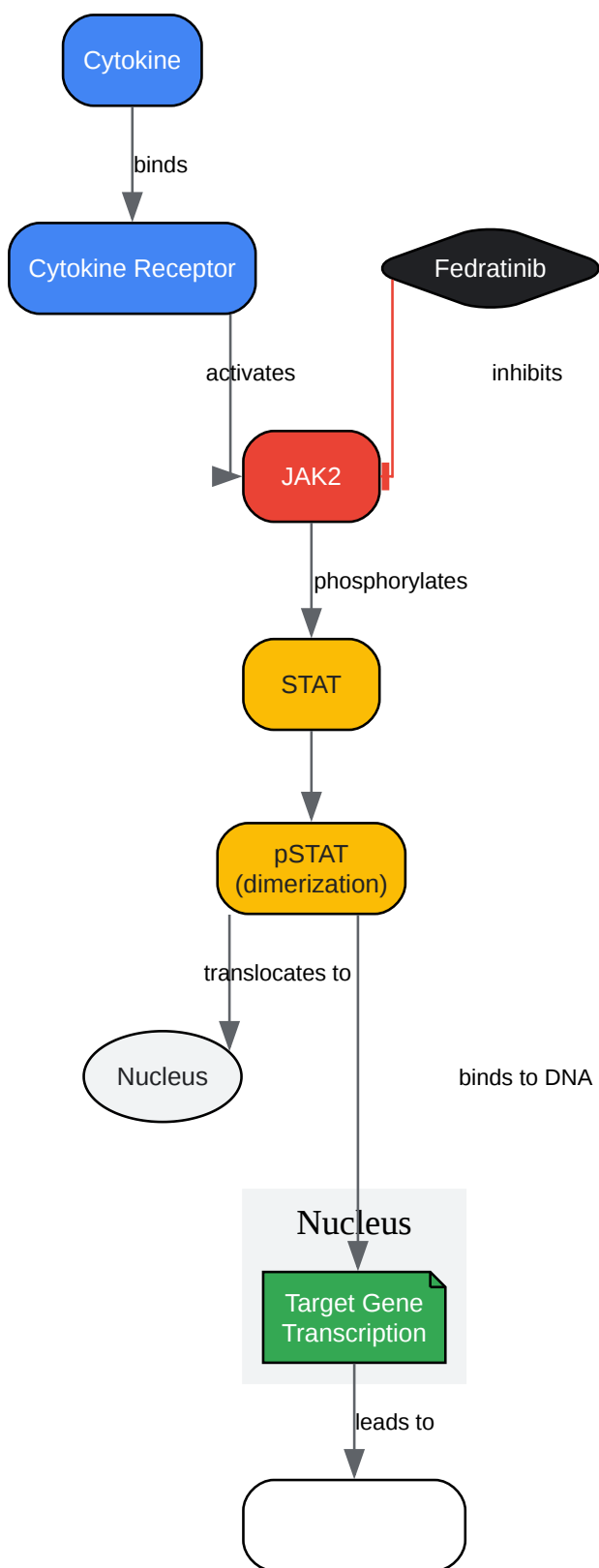
- To a stirred solution of **N-Boc-N-methyl-aminoethanol** (1.0 eq) in anhydrous DCM under an inert atmosphere, add PCC (1.5 eq) adsorbed on silica gel.
- Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celatom®.
- Wash the filter cake with DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford N-Boc-N-methyl-aminoacetaldehyde.

#### Quantitative Data for a Representative Oxidation Reaction:

Parameter	Value
Starting Material	N-Boc-N-methyl-aminoethanol
Oxidizing Agent	Pyridinium chlorochromate (PCC)
Solvent	Dichloromethane (DCM)
Reaction Time	2-4 hours
Temperature	Room Temperature
Typical Yield	70-85%
Purity (by HPLC)	>95%

## Signaling Pathway of Fedratinib

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for the regulation of cell proliferation and differentiation of hematopoietic cells. In myeloproliferative neoplasms like myelofibrosis, the JAK/STAT pathway is often constitutively activated, leading to uncontrolled cell growth. Fedratinib inhibits the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream signaling cascade that promotes tumor cell survival and proliferation.



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Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

## Conclusion

**N-Boc-N-methyl-aminoethanol** is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structure allows for the strategic and controlled introduction of the N-methyl-aminoethanol moiety, which is present in a number of bioactive molecules. The application in the synthesis of a key intermediate for the JAK2 inhibitor Fedratinib highlights its importance in the development of modern therapeutics for cancer and other diseases. The provided protocols and data serve as a guide for researchers in utilizing this important building block in their drug discovery and development efforts.

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## References

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